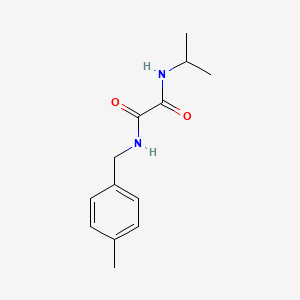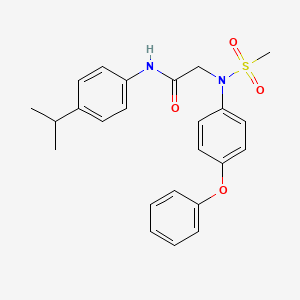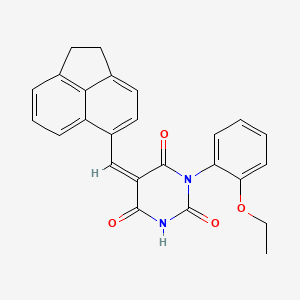
N-isopropyl-N'-(4-methylbenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-N'-(4-methylbenzyl)ethanediamide, also known as IMD or N,N-diethyl-3-methylbenzamide, is a synthetic insect repellent that is widely used in the field of public health. It was first synthesized in 1961 and has since become one of the most effective and widely used insect repellents in the world. IMD is particularly effective against mosquitoes, ticks, and other biting insects, making it an important tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Lyme disease.
作用机制
N-isopropyl-N'-(4-methylbenzyl)ethanediamide works by blocking the receptors in insects that are responsible for detecting the presence of humans and other animals. This makes the insects unable to locate their prey and prevents them from biting. N-isopropyl-N'-(4-methylbenzyl)ethanediamide is also thought to have a masking effect, which makes it difficult for insects to detect the presence of humans by other means such as carbon dioxide emissions.
Biochemical and Physiological Effects:
N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been shown to have a low toxicity profile and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. In insects, N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been shown to disrupt the function of certain enzymes and neurotransmitters, which can lead to paralysis and death.
实验室实验的优点和局限性
N-isopropyl-N'-(4-methylbenzyl)ethanediamide is a highly effective insect repellent and is widely used in the field of public health. It has a number of advantages over other insect repellents, including its low toxicity profile and its effectiveness against a wide range of insects. However, there are some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
未来方向
There are a number of potential future directions for research on N-isopropyl-N'-(4-methylbenzyl)ethanediamide. One area of interest is the development of new formulations of N-isopropyl-N'-(4-methylbenzyl)ethanediamide that are more effective and longer-lasting than current formulations. Another area of interest is the study of the biochemical and physiological effects of N-isopropyl-N'-(4-methylbenzyl)ethanediamide on insects, which could lead to the development of new insecticides and other pest control strategies. Finally, there is a need for further research on the environmental impact of N-isopropyl-N'-(4-methylbenzyl)ethanediamide and other insect repellents, particularly in terms of their effects on non-target species and ecosystems.
合成方法
N-isopropyl-N'-(4-methylbenzyl)ethanediamide is synthesized from 4-methylbenzyl chloride and N,N-diethyl-3-aminopropionitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified by crystallization. The yield of N-isopropyl-N'-(4-methylbenzyl)ethanediamide is typically around 80%.
科学研究应用
N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. It has been used in a variety of settings, including military operations, public health campaigns, and personal protection. N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been shown to be particularly effective against mosquitoes, which are responsible for the transmission of a number of serious diseases.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12(16)14-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHYIHXYUQQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-(propan-2-yl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)